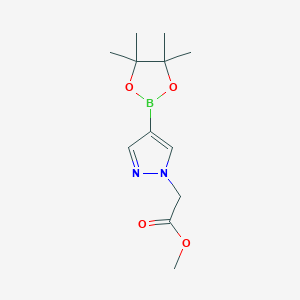

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate

Description

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate is a pyrazole-based organoboron compound featuring a methyl acetate group at the 1-position and a pinacol boronate ester at the 4-position. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, widely employed in pharmaceutical and agrochemical synthesis . Its boronate ester moiety enables efficient coupling with aryl halides, while the acetate group provides a handle for further functionalization.

Properties

IUPAC Name |

methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O4/c1-11(2)12(3,4)19-13(18-11)9-6-14-15(7-9)8-10(16)17-5/h6-7H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEGZRZFYCBUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733792 | |

| Record name | Methyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959585-44-5 | |

| Record name | Methyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Borylation of Pyrazole Derivatives

Method Overview:

A prevalent approach involves the direct borylation of a pyrazole precursor using boron reagents such as boron esters or boronic acids. This method typically employs a transition metal catalyst to facilitate the C–H activation on the pyrazole ring, followed by boron incorporation.

- Starting Material: Pyrazole-1-acetate derivative.

- Reagents: Bis(pinacolato)diboron (B2pin2) or similar boron sources.

- Catalysts: Palladium, copper, or nickel complexes.

- Solvent: Dimethylformamide (DMF), acetonitrile, or toluene.

- Conditions: Elevated temperature (80–120°C), inert atmosphere (nitrogen or argon).

Pyrazole-1-acetate + B2pin2 → (Catalyst, Heat, Inert atmosphere) → Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate

Research Findings:

Patents such as EP3280710B1 describe similar borylation techniques, emphasizing the importance of catalyst choice and reaction conditions to optimize yield and selectivity.

Suzuki-Miyaura Coupling Strategy

Method Overview:

This approach involves first synthesizing a halogenated pyrazole intermediate, followed by a Suzuki coupling with a boronic ester to introduce the boronate group.

- Preparation of Halogenated Intermediate: Synthesis of 4-bromo or 4-chloro pyrazole-1-acetate.

- Coupling Reaction:

- Reagents: Boronic ester (e.g., pinacol ester of the boronate), palladium catalyst (Pd(PPh3)4 or Pd(dppf)Cl2).

- Base: Potassium carbonate or sodium hydroxide.

- Solvent: Mixture of ethanol/water or toluene/aqueous base.

- Conditions: Reflux or microwave irradiation, inert atmosphere.

Halogenated pyrazole + B(OR)2 → (Pd catalyst, Base, Heat) → this compound

Research Findings:

Patent EP3280710B1 details similar coupling methods for preparing boron-containing heterocycles, highlighting the importance of ligand and catalyst optimization.

Transesterification and Esterification Pathways

Method Overview:

An alternative route involves transesterifying a boron-containing precursor with methyl acetate derivatives under basic conditions, leading to the target ester.

- Starting Material: Boronic acid or boronate ester.

- Reagents: Methyl acetate or methyl chloroformate.

- Base: Sodium hydroxide or potassium carbonate.

- Solvent: Methanol or ethanol.

- Conditions: Mild heating (50–80°C), stirring under inert atmosphere.

Boron precursor + methyl acetate → (Base, Mild heat) → this compound

Research Findings:

Patents and literature indicate that esterification of boron intermediates is an effective route, especially when optimizing reaction conditions to prevent hydrolysis or side reactions.

Solvent and Reagent Optimization Data Table

| Method | Boron Source | Catalyst | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct Borylation | B2pin2 | Pd(PPh3)4 or Ni complexes | DMF, acetonitrile | 80–120°C | 65–85 | Requires inert atmosphere, high temperature |

| Suzuki Coupling | Halogenated pyrazole | Pd(dppf)Cl2, Ligands | Ethanol/water | Reflux | 70–90 | Needs halogen precursor preparation |

| Transesterification | Boronic acid/ester | Sodium hydroxide or K2CO3 | Methanol | 50–80°C | 60–75 | Mild conditions, sensitive to moisture |

Notes on Reaction Conditions and Optimization

- Inert Atmosphere: Most reactions require nitrogen or argon to prevent oxidation of catalysts and sensitive intermediates.

- Temperature Control: Elevated temperatures accelerate reaction rates but may lead to side reactions; optimization is essential.

- Solvent Choice: Polar aprotic solvents like acetonitrile or DMF facilitate C–H activation and boron transfer.

- Catalyst Loading: Typically 1–5 mol%, with higher loadings improving yields but increasing costs.

Summary of Research Findings

The synthesis of This compound predominantly employs transition metal-catalyzed borylation of pyrazole derivatives or coupling strategies involving halogenated intermediates. Patents indicate that optimizing catalyst systems, reaction atmospheres, and solvent conditions significantly impacts yield and purity. Furthermore, esterification and transesterification pathways offer alternative routes, especially for scale-up processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.

Major Products

Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura coupling.

Boronic Acids or Borate Esters: Formed through oxidation.

Substituted Esters: Formed through nucleophilic substitution.

Scientific Research Applications

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers, where the boronic ester group can impart unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate is primarily related to its ability to participate in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The pyrazole ring may also interact with biological targets, such as enzymes or receptors, through hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

Ester Group Modifications

- Ethyl Ester Analogues: Ethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetate (CAS: N/A) replaces the methyl ester with an ethyl group. Impact: Ethyl esters generally exhibit slower enzymatic degradation, which could be advantageous in prolonged reaction conditions.

Substituent Additions

- This modification enhances binding affinity in receptor-targeted applications .

- Nitrile Derivatives :

Backbone and Core Modifications

- The fluorine atom enhances metabolic stability in drug candidates .

- Benzoic Acid Derivatives :

Stability and Reactivity

- Boronate Ester Stability :

All analogues retain the pinacol boronate ester, ensuring compatibility with palladium-catalyzed cross-couplings . However, steric hindrance from substituents (e.g., phenyl groups in ) may slow reaction kinetics. - Ester Hydrolysis :

Methyl esters (e.g., the target compound) hydrolyze faster than ethyl esters under basic conditions, which can be tailored for controlled release in prodrug designs .

Data Table: Key Properties of Selected Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Application/Feature |

|---|---|---|---|---|

| Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate | C13H19BN2O4 | 278.12 | Not explicitly listed | Pharmaceutical intermediates |

| Ethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetate | C14H21BN2O4 | 292.14 | N/A | Enhanced hydrolytic stability |

| 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | C16H21BN2O2 | 284.16 | N/A | Rigid, π-stacking applications |

| 4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzoic acid | C17H21BN2O4 | 328.20 | N/A | Improved water solubility |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile | C12H18BN3O2 | 247.11 | 1022092-33-6 | Click chemistry compatibility |

Biological Activity

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects and mechanisms of action, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 208.07 g/mol. It features a pyrazole ring substituted with a dioxaborolane moiety which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown promising results against various bacterial strains. A study employing the microplate Alamar Blue assay demonstrated that synthesized pyrazoles exhibited notable antibacterial activity compared to standard antibiotics .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes effectively. In vitro studies revealed that some compounds displayed higher selectivity for COX-2 compared to celecoxib, indicating potential for use in treating inflammatory conditions .

Antidiabetic Activity

The compound’s structural analogs have been evaluated for their antidiabetic effects. In particular, they have been tested for inhibition of α-glucosidase and β-glucosidase enzymes. Results indicated that some derivatives exhibited superior inhibitory activity compared to acarbose, suggesting potential applications in managing diabetes .

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound's interactions with enzymes such as COX and glucosidases suggest it may alter inflammatory pathways and carbohydrate metabolism.

- Antioxidant Properties : Some studies indicate that pyrazole derivatives may possess antioxidant capabilities which could contribute to their therapeutic effects in various diseases.

Case Studies

Several case studies have focused on the synthesis and evaluation of pyrazole derivatives similar to this compound:

- Case Study 1 : A derivative was synthesized and tested for its anti-inflammatory activity in a rat model of arthritis. The results showed significant reduction in inflammatory markers compared to the control group.

- Case Study 2 : Another study evaluated the antidiabetic properties in diabetic mice. The compound demonstrated a marked decrease in blood glucose levels when administered at specific dosages.

Q & A

Basic Research Questions

Q. What experimental strategies optimize the Suzuki-Miyaura cross-coupling reaction using this compound as a boronic ester precursor?

- Methodology : Use palladium catalysts (e.g., Pd(PPh₃)₄) with polar aprotic solvents (e.g., THF or DMF) and a mild base (e.g., K₂CO₃). Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (1:1.2 ratio of boronic ester to aryl halide) and temperature (80–100°C). Pre-purify the compound via column chromatography to remove hydrolyzed boronic acid impurities .

- Key Considerations : Avoid protic solvents to prevent hydrolysis of the dioxaborolane ring. Confirm boronate stability using ¹¹B NMR .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (pyrazole C-H at δ 7.5–8.5 ppm; acetate methyl at δ 3.7 ppm). ¹¹B NMR (δ 28–32 ppm) verifies intact dioxaborolane .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%).

- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages .

Q. What are the recommended storage conditions to prevent degradation?

- Methodology : Store at –20°C under inert gas (argon) to minimize hydrolysis. Conduct accelerated stability studies via TGA/DSC to assess thermal decomposition thresholds. Use desiccants in storage vials .

Advanced Research Questions

Q. How can contradictory data in cross-coupling yields be systematically analyzed?

- Methodology : Apply Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity). Use response surface modeling to identify optimal conditions. Cross-validate with quantum mechanical calculations (DFT) to predict transition-state energetics .

- Case Study : If yields vary between labs, compare moisture levels (Karl Fischer titration) or trace metal contamination (ICP-MS) in reagents .

Q. What computational tools predict the reactivity of this compound in novel catalytic systems?

- Methodology :

- Reaction Path Search : Use software like GRRM or Gaussian to model boronate transfer mechanisms.

- Docking Studies : Simulate interactions with catalytic sites (e.g., Pd centers) using AutoDock Vina .

- Solvent Effects : Apply COSMO-RS to predict solvation energies in non-polar vs. polar media .

Q. How can researchers elucidate decomposition pathways under acidic/basic conditions?

- Methodology :

- Kinetic Studies : Monitor hydrolysis rates via in-situ ¹¹B NMR in buffered solutions (pH 2–12).

- Isolation of Byproducts : LC-MS to identify hydrolyzed products (e.g., boronic acid or pyrazole derivatives) .

- Theoretical Modeling : DFT calculations to compare activation energies of dioxaborolane ring-opening pathways .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.